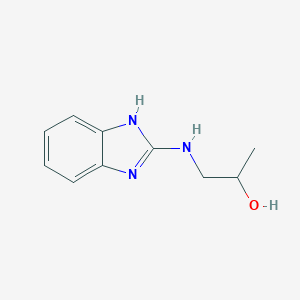

1-(1H-benzimidazol-2-ylamino)propan-2-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1H-benzimidazol-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(14)6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVRXGARSFQENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h Benzimidazol 2 Ylamino Propan 2 Ol and Its Analogs

Established Synthetic Routes for Benzimidazole-Amino Alcohol Conjugates

The creation of benzimidazole-amino alcohol conjugates like 1-(1H-benzimidazol-2-ylamino)propan-2-ol typically follows a convergent synthetic approach. This involves the separate preparation of the benzimidazole (B57391) core and the amino alcohol moiety, followed by their strategic coupling.

Classical Condensation Reactions in Benzimidazole Ring Synthesis

The formation of the benzimidazole ring is a cornerstone of these syntheses, with classical condensation reactions being the most prevalent methods. A widely employed strategy involves the reaction of an o-phenylenediamine (B120857) with a variety of carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives.

For instance, the reaction of o-phenylenediamine with an appropriate carboxylic acid or its ester derivative under acidic conditions and heat is a common method to yield 2-substituted benzimidazoles. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration to form the aromatic benzimidazole ring.

Another classical approach is the Phillips synthesis, which involves the condensation of o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. This one-pot reaction provides a direct route to 2-substituted benzimidazoles. The choice of starting materials and reaction conditions can be varied to introduce different substituents on the benzimidazole core.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product Type |

| o-Phenylenediamine | Carboxylic Acid | Acid catalyst, Heat | 2-Substituted Benzimidazole |

| o-Phenylenediamine | Aldehyde | Oxidizing agent | 2-Substituted Benzimidazole |

| o-Phenylenediamine | Cyanogen bromide | 2-Aminobenzimidazole (B67599) |

Strategies for Introducing the Propan-2-ol Functional Group

Once the benzimidazole scaffold is in place, the propan-2-ol functional group is introduced, typically as part of an amino alcohol side chain. A common precursor for this is 2-chlorobenzimidazole (B1347102) or a related 2-halo-benzimidazole derivative. The halogen at the 2-position serves as a good leaving group for nucleophilic substitution by an appropriate amino alcohol.

In the context of synthesizing this compound, a likely synthetic route involves the reaction of 2-chlorobenzimidazole with 1-amino-2-propanol. This nucleophilic substitution reaction, often carried out in the presence of a base to neutralize the hydrogen halide byproduct, directly couples the amino alcohol side chain to the 2-position of the benzimidazole ring.

Alternatively, a 2-(chloromethyl)-1H-benzimidazole can be reacted with an amino alcohol. This approach introduces a methylene (B1212753) spacer between the benzimidazole ring and the amino group of the side chain.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships. These substitutions can be introduced on the benzene (B151609) ring of the benzimidazole moiety.

Synthesis of Halogenated this compound Analogs (e.g., 1-[(4,5,6,7-Tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol)

Halogenated derivatives of this compound are of significant interest. A direct synthetic route to a related compound, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-ol, has been reported. This synthesis begins with the reaction of 4,5,6,7-tetrabromo-1H-benzimidazole with chloroacetone (B47974) in the presence of potassium carbonate to yield 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one. arkat-usa.org Subsequent reduction of the ketone functionality using sodium borohydride (B1222165) in methanol (B129727) affords the desired 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-ol. arkat-usa.org

While this example illustrates the introduction of the propan-2-ol group at the N-1 position, a similar strategy could be envisioned for the synthesis of the 2-amino substituted analog. This would involve starting with a 2-amino-4,5,6,7-tetrabromobenzimidazole and subsequently attaching the propan-2-ol side chain.

| Precursor | Reagent 1 | Reagent 2 | Product |

| 4,5,6,7-tetrabromo-1H-benzimidazole | Chloroacetone, K2CO3 | 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one arkat-usa.org | |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | Sodium borohydride | 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-ol arkat-usa.org |

Introduction of Electron-Withdrawing and Electron-Donating Groups on the Benzimidazole Moiety

The electronic properties of the benzimidazole ring can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This is typically achieved by using appropriately substituted o-phenylenediamines as starting materials in the classical condensation reactions described in section 2.1.1.

For example, starting with a nitro-substituted o-phenylenediamine will result in a benzimidazole ring bearing a nitro group, a strong EWG. Conversely, using a methoxy-substituted o-phenylenediamine will lead to a benzimidazole with a methoxy (B1213986) group, a common EDG. The subsequent attachment of the 1-amino-2-propanol side chain would then proceed as previously described.

Advanced Synthetic Techniques and Emerging Approaches

In recent years, advanced synthetic techniques have been applied to the synthesis of benzimidazole derivatives to improve efficiency, reduce reaction times, and promote greener chemical processes. These methods are also applicable to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. benthamdirect.comscispace.com For the synthesis of benzimidazoles, microwave-assisted reactions often lead to significantly reduced reaction times and improved yields compared to conventional heating methods. benthamdirect.comscispace.com This technique can be applied to the condensation reactions for forming the benzimidazole core.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, has also been successfully employed in the synthesis of benzimidazole derivatives. benthamdirect.comnih.gov Ultrasound irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. A copper-catalyzed, ultrasound-assisted, one-pot synthesis of substituted 2-aminobenzimidazoles from 2-iodoaniline (B362364) and an amine-trichloroacetonitrile adduct has been reported. benthamdirect.com

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and process control. omicsonline.orgnih.gov The synthesis of benzimidazoles has been successfully adapted to flow chemistry systems, often utilizing solid-supported catalysts for ease of separation and catalyst recycling. omicsonline.org This approach is particularly well-suited for large-scale production.

Green Synthesis Approaches: There is a growing emphasis on the development of environmentally friendly synthetic methods. For benzimidazole synthesis, this includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free reaction conditions. mdpi.comijarsct.co.in These green approaches aim to minimize waste and the use of hazardous reagents.

| Technique | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields benthamdirect.comscispace.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, energy efficiency benthamdirect.comnih.gov |

| Flow Chemistry | Improved safety, scalability, process control omicsonline.orgnih.gov |

| Green Synthesis | Use of environmentally friendly solvents and reagents, waste minimization mdpi.comijarsct.co.in |

Stereoselective Synthesis of Enantiomerically Pure this compound Derivatives

The synthesis of specific stereoisomers (enantiomers) of this compound is crucial as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Several strategies have been developed to achieve high enantiomeric purity.

One common and direct method involves the nucleophilic ring-opening of an enantiomerically pure epoxide, such as (R)- or (S)-propylene oxide, with 2-aminobenzimidazole. This reaction establishes the chiral center of the propanol (B110389) side chain in a predictable manner. The choice of the starting epoxide determines the stereochemistry of the final product.

Another established approach is the use of organocatalysis. For instance, commercially available amines can serve as organocatalysts for stereoselective aldol (B89426) addition reactions between an N-1 benzimidazolyl acetaldehyde (B116499) and a ketone. researchgate.net This method has been shown to produce chiral benzimidazole derivatives with high yield and enantiomeric excess. researchgate.net For example, L-prolinamide has been used effectively as a catalyst in the reaction with cyclohexanone, demonstrating the potential of this strategy for creating specific stereocenters. researchgate.net

Furthermore, chiral heterocyclic compounds containing a benzimidazole moiety can be synthesized with high efficiency and enantioselectivity using transition metal catalysts. Iridium complexes with phosphoramidite (B1245037) ligands, for example, have been employed to catalyze intramolecular allylic amination reactions, yielding chiral benzimidazole structures.

Biocatalytic Strategies in Benzimidazole Compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.gov Enzymes operate under mild conditions, which can prevent issues like racemization or rearrangement that may occur under harsher chemical conditions. core.ac.uk

For the synthesis of chiral benzimidazoles, enzymes such as lipases and aldolases are particularly valuable. researchgate.netmdpi.com Lipases can be used in the kinetic resolution of a racemic mixture. In this process, the enzyme selectively acylates one enantiomer, allowing it to be separated from the unreacted enantiomer. This technique is effective for producing both enantiomers of a chiral compound from a racemic starting material. Lipase TL IM from Thermomyces lanuginosus has been successfully used to catalyze the synthesis of N-substituted benzimidazole derivatives. mdpi.com

Aldolases, which are part of the lyase group, catalyze stereoselective carbon-carbon bond formation and can be used to build the side chains of benzimidazole derivatives with specific stereochemistry. researchgate.net Additionally, whole-cell biocatalysis, which utilizes entire microorganisms, is an efficient method for transformations like asymmetric reduction of ketones to form chiral alcohols, a key step in synthesizing compounds like this compound. nih.gov

Analytical Characterization Techniques for Synthetic Verification of Benzimidazolylamino Propanols

Following synthesis, a combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR provides detailed information on the proton environments. For this compound, distinct signals corresponding to the aromatic protons of the benzimidazole ring, the protons on the propanol side chain, and the exchangeable NH and OH protons would be expected. In one study of similar benzimidazole derivatives, aromatic protons appeared in the 6.9–7.3 ppm range, while the labile NH proton signal was observed between 11.26–11.55 ppm. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a benzimidazolylamino propanol would show characteristic absorption bands.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| O-H (Alcohol) | Stretching | 3470–2700 (Broad) |

| N-H (Amine/Imidazole) | Stretching | 3430–3399 |

| C-H (Aromatic) | Stretching | 3108–3058 |

| C-H (Aliphatic) | Stretching | 2981–2926 |

| C=N / C=C (Aromatic) | Stretching | 1664–1544 |

This table contains generalized data based on similar benzimidazole structures described in the literature. ijrpc.com

Mass Spectrometry (MS) determines the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the compound (C₁₀H₁₃N₃O: 191.23 g/mol ). scbt.com High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, confirming the elemental composition. Fragmentation patterns observed in the spectrum offer additional evidence for the proposed structure. ijrpc.com

Biological Activities and Therapeutic Potential of 1 1h Benzimidazol 2 Ylamino Propan 2 Ol and Its Derivatives

Anticancer Activity Profiling of Benzimidazolylamino Propanol (B110389) Derivatives

Derivatives of 1-(1H-benzimidazol-2-ylamino)propan-2-ol have emerged as a significant class of compounds in anticancer research. Their core structure, featuring a benzimidazole (B57391) ring system, serves as a versatile scaffold for developing therapeutic agents that can interact with various biological targets involved in cancer progression. Research has focused on synthesizing and evaluating substituted analogs to enhance their potency and selectivity against cancer cells.

Protein kinases CK2 and PIM-1 are crucial regulators of cellular processes such as proliferation, survival, and apoptosis, and their aberrant activity is frequently linked to cancer. mdpi.comnih.gov Consequently, the simultaneous inhibition of these kinases is a promising strategy for cancer therapy. mdpi.comnih.gov Substituted analogs of benzimidazolylamino propanol have been designed and synthesized as potent dual inhibitors of CK2 and PIM-1. mdpi.comnih.gov

One study investigated a series of N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, including hydroxyl analogues of 2-oxopropyl substituents. mdpi.com Enzymatic assays revealed that these compounds were effective inhibitors of both CK2α and PIM-1 kinases. mdpi.com For instance, the derivative 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-ol was identified as an efficient inhibitor of both kinases. mdpi.com Another study focused on novel amino alcohol derivatives of 4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine (DMAT), which also demonstrated potent inhibition against both recombinant forms of CK2 and PIM-1. mdpi.com

The development of compounds that can simultaneously target multiple oncogenic pathways is a valuable approach in cancer treatment. nih.gov Derivatives of benzimidazolylamino propanol have demonstrated notable dual inhibitory activity against both CK2 and PIM-1 kinases. mdpi.comnih.gov

A series of amino alcohol derivatives of DMAT were shown to be efficient inhibitors of both kinases, with inhibition constant (Kᵢ) values in the micromolar and sub-micromolar ranges. mdpi.com Among these, 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol displayed high selectivity and potent inhibitory action. mdpi.comnih.gov Similarly, another study highlighted a novel 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivative, 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, and its corresponding alcohol, as being more efficient inhibitors of PIM-1 kinase than CK2 kinase. mdpi.com The ketone derivative showed an IC₅₀ value of 0.52 µM against PIM-1 and 6.65 µM against CK2α. mdpi.com

| Compound | Target Kinase | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CK2α | 6.65 µM (IC₅₀) | mdpi.com |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | PIM-1 | 0.52 µM (IC₅₀) | mdpi.com |

| DMAT Amino Alcohol Derivatives (general range) | CK2α2β2 | 0.56–0.605 µM (Kᵢ) | mdpi.com |

| DMAT Amino Alcohol Derivatives (general range) | PIM-1 | 0.052–0.267 µM (Kᵢ) | mdpi.com |

| Compound 7 (DMAT derivative) | CK2α | 0.156 µM (Kᵢ) | mdpi.com |

| Compound 10 (DMAT derivative) | CK2α | 0.139 µM (Kᵢ) | mdpi.com |

| rac-11 (DMAT derivative) | CK2α | 0.151 µM (Kᵢ) | mdpi.com |

The anticancer effects of benzimidazole derivatives are intrinsically linked to their ability to modulate critical cellular signaling pathways that govern cell proliferation and survival. By inhibiting kinases like CK2 and PIM-1, these compounds interfere with the phosphorylation of downstream targets, thereby disrupting the signaling cascades that promote cancer cell growth. mdpi.commdpi.com Both CK2 and PIM-1 are known to be anti-apoptotic, promoting cell survival and proliferation. mdpi.com

The inhibition of these kinases can trigger a cascade of events leading to cell cycle arrest and apoptosis. researchgate.net For example, treatment with these derivatives has been shown to affect the phosphorylation status of proteins involved in apoptosis, such as BAD (Bcl-2-associated death promoter). mdpi.com Intracellular inhibition of CK2 and PIM-1 in cancer cell lines was confirmed through methods like Western blot analysis, which showed changes in the levels of phosphorylated proteins downstream of these kinases. mdpi.comnih.gov Furthermore, some benzimidazole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the c-Jun-N-terminal kinase (JNK) signaling pathway. researchgate.net

The therapeutic potential of benzimidazolylamino propanol derivatives has been substantiated by their cytotoxic efficacy against a range of human cancer cell lines. mdpi.comnih.gov Studies have demonstrated significant anti-proliferative effects in hematological malignancies such as acute lymphoblastic leukemia (CCRF-CEM) and human chronic myelogenous leukemia (K-562), as well as in solid tumors like breast cancer (MCF-7 and MDA-MB-231). mdpi.comnih.govmdpi.com

The compound 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol, a derivative of DMAT, exhibited the highest selectivity and most prominent pro-apoptotic properties, particularly against acute lymphoblastic leukemia cells. mdpi.comnih.gov Similarly, a novel TBBi derivative showed pronounced pro-apoptotic activity in both CCRF-CEM and MCF-7 cell lines. mdpi.com The efficacy of these compounds underscores their potential as broad-spectrum anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring cell viability and proliferation. scholarsresearchlibrary.comjournalagent.com Numerous studies have employed this assay to quantify the anti-proliferative activity of benzimidazolylamino propanol derivatives. mdpi.comnih.gov

The results from these assays are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. Research on DMAT and TBBi derivatives has revealed potent cytotoxic effects against various cancer cell lines, with IC₅₀ values often in the low micromolar range, indicating significant anticancer activity. mdpi.commdpi.com For example, the IC₅₀ value for a specific TBBi derivative in CCRF-CEM cells was determined to be 16 µM. mdpi.com

| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM | Acute Lymphoblastic Leukemia | 16 | mdpi.com |

| 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified, but highly active | mdpi.comnih.gov |

| 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | K-562 | Human Chronic Myelogenous Leukemia | Not specified | mdpi.comnih.gov |

| 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | MCF-7 | Breast Cancer | Not specified | mdpi.comnih.gov |

A key mechanism underlying the anticancer activity of benzimidazolylamino propanol derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov Inhibition of anti-apoptotic kinases like CK2 and PIM-1 is a primary trigger for this process. nih.govmdpi.com The induction of apoptosis has been confirmed through various flow cytometry-based assays. mdpi.commdpi.com

One such method involves staining with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during the early stages of apoptosis. mdpi.com Studies have shown a dose-dependent increase in Annexin V binding in CCRF-CEM and MCF-7 cells treated with these compounds. mdpi.com For instance, treatment with a TBBi derivative at a concentration of 32 µM resulted in nearly 98% of CCRF-CEM cells undergoing apoptosis. mdpi.com Further evidence of apoptosis induction includes the disruption of mitochondrial membrane potential, activation of caspase-3, and analysis of cell cycle progression, which often shows an accumulation of cells in the sub-G1 phase, indicative of DNA fragmentation. mdpi.comnih.gov

Cellular Efficacy in Human Carcinoma Cell Lines (e.g., Acute Lymphoblastic Leukemia, Human Chronic Myelogenous Leukemia, Breast Cancer Cells)

Analysis of Cell Cycle Progression Alterations

The ability to interfere with the cell cycle is a key mechanism for many anticancer drugs. Research has demonstrated that derivatives of this compound can alter the progression of the cell cycle in cancer cells. For example, treatment of acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cells with certain 4,5,6,7-tetrabromo-1H-benzimidazole derivatives has been observed to change the distribution of cells across different phases of the cell cycle. nih.gov

Specifically, the benzimidazole derivative CCL299 has been shown to induce a G1 phase arrest in hepatoblastoma (HepG2) and cervical cancer (HEp-2) cell lines. nih.govscilit.com This cell cycle arrest is associated with the upregulation of p-p53 (Ser15) and p21 expression, along with the downregulation of p-CDK2 (Thr160) expression. nih.govscilit.com The inhibition of cyclin-dependent kinases (CDKs), such as CDK2, is a crucial mechanism for halting cell cycle progression.

Table 1: Effect of Benzimidazole Derivative CCL299 on Cell Cycle Regulatory Proteins

| Cell Line | Treatment | Effect on p-p53 (Ser15) | Effect on p21 | Effect on p-CDK2 (Thr160) | Outcome |

|---|---|---|---|---|---|

| HepG2 | CCL299 | Upregulation | Upregulation | Downregulation | G1 Phase Arrest |

| HEp-2 | CCL299 | Upregulation | Upregulation | Downregulation | G1 Phase Arrest |

Selective Cytotoxicity Towards Malignant Cells Versus Non-Cancerous Cells

A desirable characteristic of potential anticancer agents is their ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies have indicated that certain benzimidazole derivatives exhibit such selective cytotoxicity. For example, the compound CCL299 demonstrated growth inhibition in the hepatoblastoma cell line HepG2 and the cervical cancer cell line HEp-2, but it did not show cytotoxic effects on non-cancerous TIG-1-20 fibroblasts. nih.govscilit.com

Further research on a novel benzimidazole salt, 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride, revealed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and DLD-1 (colorectal adenocarcinoma), with a noted selectivity towards these cancer cells over normal human embryonic kidney cells (HEK-293T). jksus.org Similarly, a study on synthetic marine sponge alkaloid analogues with a 2-amino-1H-imidazol core, a related heterocyclic structure, found that the viability of healthy human fibroblasts and peripheral blood mononuclear cells was less affected compared to cancer cell lines, supporting the idea of tumor cell-specific cytotoxicity. nih.gov This selectivity is a crucial aspect of developing effective and safer cancer therapies. nih.gov

Table 2: Cytotoxicity (IC50) of a Benzimidazole Salt on Cancerous and Non-Cancerous Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 25.14 |

| MCF-7 | Breast Cancer | 22.41 |

| DLD-1 | Colorectal Adenocarcinoma | 41.97 |

Data derived from studies on 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride. jksus.org

Antimicrobial Activity Investigations of Benzimidazole-Amino Alcohol Compounds

The benzimidazole scaffold is a prominent feature in a variety of compounds that exhibit a broad range of biological activities, including antimicrobial properties. nih.govresearchgate.netnih.gov The versatility of the benzimidazole ring allows for chemical modifications that can enhance its antimicrobial efficacy. researchgate.net

Antibacterial Spectrum and Efficacy

Benzimidazole derivatives have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies have evaluated the antibacterial activity of various synthesized benzimidazole compounds against pathogenic strains such as Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus cereus (Gram-positive), as well as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative). nih.gov For instance, certain novel benzimidazole derivatives have demonstrated notable activity against B. cereus and moderate activity against E. coli. mdpi.com The antibacterial efficacy can be influenced by the specific substitutions on the benzimidazole core. nih.gov

Table 3: Antibacterial Activity of Selected Benzimidazole Derivatives

| Bacterial Strain | Gram Stain | Activity of Derivative 5i (MIC: µg/mL) | Activity of Ciprofloxacin (MIC: µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 15.62 | 3.9 |

| Staphylococcus epidermidis | Positive | 15.62 | 3.9 |

| Micrococcus luteus | Positive | 7.81 | 1.95 |

| Bacillus cereus | Positive | 15.62 | 3.9 |

| Escherichia coli | Negative | 15.62 | 1.95 |

| Pseudomonas aeruginosa | Negative | 31.25 | 1.95 |

| Klebsiella pneumoniae | Negative | 7.81 | 3.9 |

MIC (Minimum Inhibitory Concentration) values for N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) compared to Ciprofloxacin. nih.gov

Antifungal Properties

In addition to antibacterial effects, benzimidazole-amino alcohol compounds and their derivatives have demonstrated significant antifungal properties. mdpi.comnih.gov These compounds have been tested against various fungal pathogens, including Aspergillus niger and Aspergillus fumigatus. nih.gov Some synthesized compounds have shown activity comparable to the standard antifungal drug Ketoconazole against A. fumigates. nih.gov The antifungal activity of these derivatives makes them candidates for the development of new treatments for fungal infections. researchgate.netnih.gov For example, certain benzimidazole-oxadiazole compounds have exhibited potent antifungal activities against different Candida species. nih.gov

Table 4: Antifungal Activity of Selected Benzimidazole Derivatives

| Fungal Strain | Activity of Derivative 5g (MIC: µg/mL) | Activity of Derivative 5i (MIC: µg/mL) | Activity of Ketoconazole (MIC: µg/mL) |

|---|---|---|---|

| Aspergillus niger | 62.5 | 31.25 | 3.9 |

| Aspergillus fumigatus | 7.81 | 7.81 | 3.9 |

MIC (Minimum Inhibitory Concentration) values for selected derivatives compared to Ketoconazole. nih.gov

Antiviral Applications

The therapeutic potential of benzimidazole derivatives extends to antiviral applications. nih.govresearchgate.net The benzimidazole ring system is a key component in a number of compounds that have been investigated for their ability to inhibit various viruses. researchgate.net Research has indicated that depending on the substitutions made to the benzimidazole structure, these derivatives can exhibit activity against a wide range of viruses, including hepatitis C virus (HCV), hepatitis B virus (HBV), human immunodeficiency virus (HIV), and herpes simplex virus (HSV). researchgate.net The development of benzimidazole-triazole hybrids has also been explored as a strategy to enhance antiviral properties. nih.gov

Other Potential Biological Activities of Benzimidazole-Amino Alcohol Conjugates (e.g., anti-inflammatory, analgesic, pesticidal)

The benzimidazole scaffold is a versatile structure that imparts a wide range of biological activities to its derivatives. Beyond the primary therapeutic areas, conjugates of benzimidazole and amino alcohols, along with other derivatives, have been explored for various other potential applications, including anti-inflammatory, analgesic, and pesticidal effects. These activities are often linked to the ability of the benzimidazole nucleus to interact with various biological targets.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of benzimidazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

Several studies have synthesized and evaluated series of benzimidazole derivatives for their anti-inflammatory potential. For instance, a series of 2-methylaminobenzimidazole derivatives was synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw oedema model in rats. nih.gov One compound, in particular, demonstrated potent anti-inflammatory activity, showing 100% inhibition at a dose of 100 mg/kg, which was comparable to the standard drug Nimesulide. nih.gov

Other research has explored N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives as anti-inflammatory agents with the added benefit of being gastrointestinally tolerable. nih.gov Certain compounds in this series showed a significant reduction in edema, with inhibition percentages ranging from 31.34% to 37.31%. nih.gov The anti-inflammatory action of benzimidazole derivatives is often attributed to their interaction with targets like cyclooxygenase (COX) enzymes. jmpas.com For example, a 2-chloro phenyl substituted benzimidazole derivative showed better anti-inflammatory activity (74.17% inhibition) than the standard indomethacin (B1671933) and also exhibited significant COX-2 inhibition. jmpas.com

The structural features of these molecules play a crucial role in their activity. For example, the presence of a phenylsulfonyl group and specific substitutions on the benzamine moiety have been shown to encourage anti-inflammatory effects. jmpas.com Similarly, linking benzimidazole to an oxadiazole moiety via a thioacetamide (B46855) linker has also resulted in compounds with strong anti-inflammatory activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

| 2-methylaminobenzimidazole derivatives | Carrageenan-induced paw oedema in rats | Compound 2 showed 100% inhibition of oedema at 100 mg/kg. | nih.gov |

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives | Carrageenan-induced paw oedema in rats | Compounds 3d, 3e, 3f, and 3i showed significant edema reduction (31.34% to 37.31%). | nih.gov |

| Phenylsulfonyl-2-methylamino-substituted-benzimidazole derivatives | Carrageenan-induced paw oedema in rats | 3,4-dimethyl substituted compound exhibited 37.31% inhibition. | jmpas.com |

| 2-chloro phenyl substituted benzimidazole-oxadiazole conjugate | Carrageenan-induced rat paw edema | Showed 74.17% inhibition, superior to indomethacin, with significant COX-2 inhibition. | jmpas.com |

| Amino benzene (B151609) sulphonamide substituted benzimidazole | Carrageenan-induced rat paw edema | Showed 64% inhibition, comparable to diclofenac (B195802) sodium. | jmpas.com |

| Synthesized Benzimidazole Derivatives 1 and 2 | Carrageenan-induced paw edema in rats | Promising effects with 87.72% and 85.96% paw edema inhibition, respectively. | banglajol.info |

Analgesic Activity

The analgesic potential of benzimidazole derivatives has also been extensively investigated. These compounds often exhibit both central and peripheral analgesic effects, making them promising candidates for pain management.

In one study, newly synthesized 2-methylaminobenzimidazole derivatives were evaluated for their analgesic activity using the acetic acid-induced writhing test in mice. nih.gov A particular derivative emerged as a potent analgesic, demonstrating 89% protection at a 100 mg/kg dose. nih.gov Another study reported on synthesized benzimidazole derivatives that showed significant peripheral and central analgesic effects. banglajol.info At a 50 mg/kg dose, two compounds inhibited writhing by 79.66% and 83.05%, respectively, comparable to the standard drug aceclofenac. These compounds also demonstrated a notable increase in tail-flicking time, indicating central analgesic activity. banglajol.info

Furthermore, N-substituted benzimidazole derivatives have been synthesized and evaluated for their analgesic properties. aascit.org In the acetic acid-induced writhing test, one such derivative was found to be more potent than aspirin (B1665792) at the same dose, decreasing the number of writhes by 67% compared to the control. aascit.org The analgesic and anti-inflammatory activities of these compounds are often correlated. nih.gov

Table 2: Analgesic Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

| 2-methylaminobenzimidazole derivatives | Acetic acid-induced writhing in mice | Compound 7 showed potent analgesic activity with 89% protection at 100 mg/kg. | nih.gov |

| Synthesized Benzimidazole Derivatives 1 and 2 | Acetic acid-induced writhing in mice; Tail-flick test | Showed 79.66% and 83.05% writhing inhibition, respectively. Also demonstrated increased tail-flicking time. | banglajol.info |

| N-substituted benzimidazole derivatives | Acetic acid-induced writhing in mice; Hot plate test | Compound 4 was the most potent, reducing writhing by 67%. Compounds 3 and 4 showed significant effects in the hot plate test. | aascit.org |

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives | Acetic acid-induced writhing in mice | Compounds 3d, 3e, 3f, and 3i demonstrated significant protection (52.84% to 57.58%). | nih.gov |

Pesticidal Activity

The benzimidazole core is a well-established pharmacophore in the development of pesticides, particularly fungicides and anthelmintics. osu.edu Benzimidazole fungicides are known for their systemic, broad-spectrum activity and are widely used in agriculture to control plant diseases caused by fungi. nih.gov

The primary mechanism of action for benzimidazole-based fungicides and anthelmintics is the inhibition of microtubule assembly. osu.edu These compounds bind to the β-tubulin subunit, preventing its polymerization and thereby disrupting essential cellular processes like cell division and transport. osu.edu Commercially significant benzimidazole fungicides include benomyl, carbendazim, and thiabendazole. nih.gov

In addition to their fungicidal properties, some benzimidazole derivatives have been investigated for their insecticidal activity. One study synthesized novel benzimidazole derivatives containing chrysanthemum acid moieties to create hybrid pesticides. nih.gov While their insecticidal activity against Lipaphis erysimi and Plutella xylostella was lower than the commercial insecticide beta-cypermethrin, they exhibited good inhibitory activity against the fungi Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Another study synthesized benzimidazolic and benzothiazolic derivatives and tested their insecticidal activity on Culex pipiens larvae, finding that the activity was related to the nature of the substituent at the 2-position of the heterocycle. researchgate.net However, a separate investigation into newly synthesized benzimidazole derivatives found them to have negligible insecticidal activity when tested via the impregnated filter paper method. researchgate.net

Table 3: Pesticidal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| General Benzimidazoles | Fungi, Helminths | Inhibit microtubule assembly by binding to β-tubulin. osu.edu | osu.edu |

| Benzimidazole derivatives with chrysanthemum acid moieties | Botrytis cinerea, Sclerotinia sclerotiorum | Showed good in vitro fungicidal activity; compound 8a was comparable to or better than thiabendazole. | nih.gov |

| Benzimidazolic derivatives | Culex pipiens larvae | Insecticidal activity was found to be related to the length of the alkyl chain substituent at the 2-position. | researchgate.net |

| Commercial Benzimidazoles (e.g., benomyl, carbendazim) | Various plant pathogenic fungi | Widely used as highly effective, systemic, broad-spectrum fungicides in agriculture. | nih.gov |

Structure Activity Relationship Sar Studies Centered on the 1 1h Benzimidazol 2 Ylamino Propan 2 Ol Scaffold

Impact of Substitutions on the Benzimidazole (B57391) Ring System on Biological Potency

The benzimidazole ring is a versatile nucleus that allows for a wide range of substitutions, significantly influencing the biological profile of the resulting compounds. The electronic and steric properties of these substituents can modulate the affinity and selectivity of the molecule for its biological target.

Effects of Halogenation (e.g., Tetrabromo and Trifluoro Substitutions) on Activity and Selectivity

Halogenation of the benzimidazole ring has been shown to be a powerful strategy to enhance biological activity. The introduction of halogen atoms can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule.

One notable example is the derivative 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol . This compound, which features both tetrabromination on the benzene (B151609) ring and a trifluoromethyl group on the propan-2-ol side chain, has demonstrated significant pro-apoptotic activity in cancer cell lines. The presence of the four bromine atoms on the benzimidazole ring is a key feature that often enhances the inhibitory activity of these compounds against certain protein kinases. The trifluoromethyl group further contributes to the molecule's potency and selectivity.

The following table summarizes the key structural features and their impact on biological activity:

| Compound/Feature | Substitution Pattern | Impact on Biological Activity |

| Parent Scaffold | 1-(1H-benzimidazol-2-ylamino)propan-2-ol | Baseline activity |

| Halogenated Analog | 4,5,6,7-tetrabromo substitution on the benzimidazole ring | Enhanced inhibitory activity against specific kinases |

| Fluorinated Side Chain | 1,1,1-trifluoro substitution on the propan-2-ol moiety | Increased potency and selectivity |

| Combined Halogenation | 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | Significant pro-apoptotic activity in cancer cells |

Influence of Alkoxy Groups and Other Aromatic/Heterocyclic Modifications

Furthermore, the replacement of the benzene part of the benzimidazole with other aromatic or heterocyclic rings can lead to novel compounds with altered biological profiles. This strategy allows for the exploration of different spatial arrangements and electronic properties, potentially leading to improved target engagement and selectivity. The fusion of other heterocyclic rings to the benzimidazole core is a common strategy in drug design to create more complex and potent molecules.

Role of the Propan-2-ol Moiety in Ligand-Target Recognition

The propan-2-ol moiety is a critical component of the scaffold, playing a direct role in the interaction with biological targets. Its stereochemistry and structural integrity are often paramount for achieving high-affinity binding.

Stereochemical Considerations and Enantiomeric Specificity in Biological Activity

The propan-2-ol group contains a chiral center at the C2 position, meaning the molecule can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For the this compound scaffold, the specific stereochemistry of the hydroxyl group is crucial for its interaction with the target protein. While detailed enantiomeric resolution and testing for this specific compound are not widely reported, studies on analogous structures, such as (2S)-2-(1H-benzimidazol-2-ylamino)propan-1-ol, highlight the importance of stereochemistry in this class of compounds. In many cases, one enantiomer is significantly more active than the other, a phenomenon known as enantiomeric specificity. The precise orientation of the hydroxyl group can determine its ability to form key hydrogen bonds within the active site of a target protein.

Effects of Propanol (B110389) Chain Length and Branching Modifications

Modifications to the propan-2-ol side chain, such as altering its length or introducing branching, can have a profound impact on biological activity. Shortening or lengthening the carbon chain can change the distance between the benzimidazole core and the hydroxyl group, which may disrupt or enhance the optimal binding geometry with the target.

Similarly, the introduction of branching on the propanol chain can introduce steric hindrance, which may either improve selectivity by preventing binding to off-target molecules or decrease potency by hindering access to the primary target's active site. Structure-activity relationship studies on related compounds have shown that even minor modifications to such linker regions can lead to significant changes in biological effect.

Rational Design Principles for Optimized Biological Selectivity and Potency

The insights gained from SAR studies on the this compound scaffold have led to the formulation of rational design principles for the development of more potent and selective analogs.

Key principles for optimization include:

Targeted Halogenation: The strategic placement of halogens, particularly bromine, on the benzimidazole ring can be employed to enhance inhibitory activity against specific targets, such as protein kinases.

Bioisosteric Replacements: Replacing the benzene ring of the benzimidazole with other heterocycles can be explored to modulate the electronic and steric properties of the molecule, potentially leading to improved selectivity and pharmacokinetic profiles.

Stereospecific Synthesis: The synthesis of enantiomerically pure compounds is essential to isolate the more active enantiomer and reduce potential off-target effects and toxicity associated with the less active or inactive enantiomer.

Conformational Rigidity: Introducing conformational constraints into the propan-2-ol side chain, for example, through cyclization, can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.

Pharmacophore Modeling and Docking Studies: Computational approaches, such as pharmacophore modeling and molecular docking, can be utilized to visualize the binding mode of these compounds with their targets. This allows for the in-silico design of new derivatives with optimized interactions, guiding the synthetic efforts towards more promising candidates.

By systematically applying these principles, medicinal chemists can continue to refine the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.

Mechanistic Elucidation and Molecular Interactions of 1 1h Benzimidazol 2 Ylamino Propan 2 Ol Derivatives

Identification and Validation of Molecular Targets and Signaling Pathways

The biological effects of 1-(1H-benzimidazol-2-ylamino)propan-2-ol derivatives are largely attributed to their ability to modulate the function of key enzymes and proteins involved in cellular signaling. Among the most significant targets are protein kinases, which play a pivotal role in cell regulation and are often dysregulated in diseases like cancer.

Derivatives of the benzimidazole (B57391) structure are recognized as potent inhibitors of several protein kinases, particularly serine/threonine kinases like Casein Kinase II (CK2) and Pim-1 kinase. mdpi.comnih.gov These kinases are crucial mediators in signal transduction pathways that control cell proliferation and survival, and their abnormally high expression is common in many cancers. mdpi.com The inhibition of CK2 and/or PIM-1 has been demonstrated to trigger apoptosis in various cancer cell lines, establishing them as valuable targets for anti-cancer drug development. mdpi.comnih.gov

For instance, a series of N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, which includes hydroxyl analogues structurally related to this compound, were evaluated for their ability to inhibit CK2α and PIM-1 kinases. mdpi.comnih.gov Enzymatic assays revealed that these compounds can effectively inhibit these kinases, with some derivatives showing nanomolar potency. researchgate.net The specificity of binding is influenced by the substitution pattern on the benzimidazole ring. For example, studies on different halogenated benzimidazole derivatives showed that iodine-substituted compounds were more potent inhibitors of the atypical kinase Rio1 compared to their bromine counterparts. researchgate.net

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against Protein Kinases

| Compound | Target Kinase | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| TIBI (Iodine Derivative) | Rio1 | IC50 = 0.09 µM, Ki = 0.05 µM | researchgate.net |

| DMAT (Bromine Derivative) | CK2 | Inhibition is twofold stronger than Rio1 | researchgate.net |

| TBSB (Bromine Derivative) | CK2 | Inhibition is twofold stronger than Rio1 | researchgate.net |

| 2-Phenylbenzimidazole | CDK4/CycD1 | Binding Energy = -8.2 kcal/mol | nih.gov |

Kinetic studies are essential for elucidating the mechanism by which these compounds inhibit their target enzymes. For protein kinases, benzimidazole derivatives commonly act as ATP-competitive inhibitors. researchgate.net This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thus blocking the phosphorylation of target proteins.

In other enzyme systems, the inhibition mechanism can vary. For example, in a study of tyrosinase inhibition, the benzimidazole derivative albendazole (B1665689) was found to be a non-competitive inhibitor, while 2-(2-aminophenyl)-1H-benzimidazole (2-2-A-1HB) acted as a competitive inhibitor. nih.gov Albendazole formed a static complex with tyrosinase, with hydrogen bonds and hydrophobic interactions being the primary driving forces for stabilization. nih.gov In contrast, 2-2-A-1HB's competitive inhibition was driven mainly by strong hydrophobic interactions within the enzyme's active site. nih.gov Such studies highlight that the mode of inhibition and the nature of the molecular interactions are highly dependent on both the specific structure of the benzimidazole derivative and the architecture of the target enzyme's active site.

Computational Approaches to Ligand-Target Interactions

Computational chemistry provides powerful tools for investigating ligand-target interactions at the atomic level. Techniques such as molecular docking, QSAR, and quantum chemical calculations offer deep insights into binding modes, predict biological activity, and explain the electronic properties that govern these interactions.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is widely used to understand the interactions of benzimidazole derivatives with their targets. Docking simulations of N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole derivatives with CK2α and PIM-1 kinases have provided detailed insights into their binding modes. mdpi.comnih.gov These in silico analyses complement enzymatic assays and help rationalize the observed inhibitory activities.

Similarly, docking studies have shown that benzimidazole derivatives can interact with the catalytic site of acetylcholinesterase (AChE), mimicking the binding mode of known inhibitors like tacrine. nih.gov The heterocyclic ring of the benzimidazole core often engages in π–π stacking interactions with aromatic amino acid residues (like tryptophan) in the active site. nih.gov In the context of tyrosinase inhibition, docking simulations revealed that albendazole and 2-2-A-1HB could form stable complexes with the enzyme, leading to conformational changes in its structure. nih.gov These computational models are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to improve binding affinity and selectivity.

Table 2: Molecular Docking Results for Benzimidazole Derivatives with Protein Targets

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|---|

| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | Not Specified | nih.gov |

| Albendazole | Tyrosinase | Not Specified | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| 2-(2-aminophenyl)-1H-benzimidazole | Tyrosinase | Not Specified | Hydrophobic interactions | nih.gov |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Acetylcholinesterase (AChE) | Not Specified | π–π stacking with catalytic site residues | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzimidazole derivatives, QSAR models have been developed to predict activities such as antibacterial and antiproliferative effects. nih.govmdpi.com

These models use molecular descriptors—numerical values that quantify various physicochemical, steric, electronic, and structural properties of the molecules. nih.gov By employing statistical techniques like multiple linear regression (MLR), a mathematical equation is derived that correlates these descriptors with biological activity. nih.govderpharmachemica.com For example, a QSAR study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives identified descriptors like chiV1, chi3Cluster, and XAHydrophobicArea as being highly influential for their antiprotozoal activity. derpharmachemica.com The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²_pred). derpharmachemica.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. mdpi.comnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. nih.gov DFT studies on benzimidazole derivatives provide insights into their structural properties, chemical reactivity, and stability. nih.gov Geometrical optimization using DFT determines the most stable three-dimensional conformation of the molecule.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov These theoretical calculations help to explain the electronic properties that underpin the interactions between the benzimidazole derivatives and their biological targets, providing a deeper understanding that complements experimental observations. nih.govjocpr.com

In Vitro and Cellular Mechanistic Assays (e.g., Western Blot for intracellular protein inhibition, qualitative/quantitative fluorescence-based assays)

Mechanistic studies employing in vitro and cellular assays have been crucial in elucidating the molecular interactions and downstream cellular effects of this compound derivatives. These investigations have provided insights into intracellular target engagement and the subsequent biological responses.

Western Blot for Intracellular Protein Inhibition

Western blot analyses have been instrumental in confirming the intracellular inhibition of specific protein kinases by derivatives of this compound. In studies involving a tetrabrominated analog, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, and its corresponding reduced alcohol form, the intracellular inhibition of PIM-1 and CK2 kinases was evaluated in acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines. mdpi.comnih.gov

The activity of PIM kinases was assessed by monitoring the phosphorylation status of the pro-apoptotic protein BAD at Ser112, a known PIM-1 substrate. Treatment with the benzimidazole derivative led to a dose-dependent decrease in phosphorylated BAD, confirming the intracellular inhibition of PIM kinase activity. mdpi.com Similarly, the inhibition of CK2 kinase was evaluated by observing the phosphorylation of its downstream target. mdpi.comnih.gov

The table below summarizes the relative protein levels of phosphorylated BAD after treatment with a derivative of this compound, demonstrating intracellular PIM-1 kinase inhibition.

| Cell Line | Treatment Compound | Concentration (µM) | Relative Phospho-BAD (Ser112) Protein Level | Statistical Significance (p-value) |

|---|---|---|---|---|

| CCRF-CEM | 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | 16 | 0.48 | < 0.05 |

| MCF-7 | 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | 16 | 0.46 | < 0.05 |

Qualitative/Quantitative Fluorescence-Based Assays

Fluorescence-based assays have been pivotal in understanding the cellular consequences of kinase inhibition by these benzimidazole derivatives, particularly their ability to induce apoptosis. mdpi.comnih.gov Flow cytometry has been a key technique in these investigations.

Apoptosis Induction: The pro-apoptotic effects of 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one were quantified using Annexin V binding assays. Annexin V is a protein with a high affinity for phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V, the percentage of apoptotic cells can be determined.

Studies showed that this derivative was more effective at inducing apoptosis than the parent compound, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), across various concentrations in MCF-7 cells. mdpi.com

Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential (ΔΨm) is a hallmark of the intrinsic apoptotic pathway. Fluorescence-based assays using cationic dyes that accumulate in healthy mitochondria are employed to measure changes in ΔΨm. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization. Research has confirmed that derivatives of this compound can induce depolarization of the mitochondrial membrane, supporting the involvement of the mitochondrial pathway in the induced cell death. mdpi.comnih.gov

Caspase-3 Activation: The activation of executioner caspases, such as caspase-3, is a critical step in the apoptotic cascade. Fluorescence-based assays that measure the activity of caspase-3 are used to confirm the execution phase of apoptosis. These assays often utilize a substrate for caspase-3 that, when cleaved, releases a fluorescent molecule. Studies have demonstrated the activation of caspase-3 in response to treatment with these benzimidazole derivatives. mdpi.comnih.gov

The table below presents a summary of the percentage of apoptotic MCF-7 cells after treatment with a derivative of this compound compared to a reference compound.

| Treatment Compound | Concentration (µM) | Percentage of Apoptotic Cells (%) |

|---|---|---|

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | Low | 28.6 |

| Medium | - | |

| High | 54.29 | |

| TBBi (Reference Compound) | Low | 16.5 |

| Medium | - | |

| High | 47.0 |

Pre Clinical Evaluation and Translational Prospects of 1 1h Benzimidazol 2 Ylamino Propan 2 Ol Derivatives

In Vitro Efficacy and Potency Determination of Lead Compounds

The initial assessment of any potential therapeutic agent involves determining its efficacy and potency in controlled laboratory settings. For derivatives of 1-(1H-benzimidazol-2-ylamino)propan-2-ol, this typically involves evaluating their cytotoxic effects against cancer cell lines and their inhibitory activity against various pathogens.

While specific data for this compound is limited in publicly available research, studies on closely related 2-aminobenzimidazole (B67599) derivatives provide insights into their potential. For instance, a novel series of 2-benzylaminobenzimidazoles exhibited cytotoxic activity against several human cancer cell lines, including rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. nih.gov Similarly, other 2-aminobenzimidazole derivatives have demonstrated anti-angiogenic properties by suppressing cell proliferation and migration of human umbilical vascular endothelial cells (HUVECs). nih.gov

In the realm of infectious diseases, 2-aminobenzimidazole derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. nih.gov Furthermore, optimization of a 2-aminobenzimidazole hit compound for Chagas disease, caused by Trypanosoma cruzi, has been a focus of research. nih.gov A focused structure-activity relationship (SAR) program on a 2-aminobenzimidazole derivative for leishmaniasis led to compounds with sub-micromolar potency. nih.gov

Below is a representative data table of the in vitro activity of various 2-aminobenzimidazole derivatives, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Target/Cell Line | Activity Metric | Potency |

| 2-Benzylaminobenzimidazoles | SW707 (rectal cancer) | Cytotoxicity | Active |

| 2-Benzylaminobenzimidazoles | HCV29T (bladder cancer) | Cytotoxicity | Active |

| 2-Benzylaminobenzimidazoles | A549 (lung cancer) | Cytotoxicity | Active |

| 2-Benzylaminobenzimidazoles | T47D (breast cancer) | Cytotoxicity | Active |

| MFB (a 2-aminobenzimidazole derivative) | HUVECs (angiogenesis) | Inhibition of proliferation | Active |

| 2-Aminobenzimidazoles | Multidrug-resistant S. aureus | Antibiotic activity | Active |

| 2-Aminobenzimidazoles | Multidrug-resistant A. baumannii | Antibiotic activity | Active |

| Optimized 2-Aminobenzimidazole | Leishmania infantum | IC50 | 0.5 µM |

Strategies for Lead Compound Identification and Optimization

The discovery and development of potent and selective this compound derivatives follow established medicinal chemistry strategies. The process typically begins with the identification of a "hit" compound from high-throughput screening or rational design, which then undergoes extensive optimization to improve its pharmacological properties.

A key strategy involves multiparametric optimization, focusing on enhancing potency, selectivity, and metabolic stability while improving physicochemical properties like solubility and lipophilicity. nih.gov For example, in the development of 2-aminobenzimidazole derivatives for Chagas disease, a hit compound identified from a phenotypic screen was subjected to the synthesis and evaluation of 277 derivatives to investigate structure-activity relationships (SAR). nih.gov

SAR studies are crucial for understanding how chemical modifications to the benzimidazole (B57391) scaffold and its substituents influence biological activity. For instance, modifications to the 2-amino substituent can significantly impact potency and selectivity. nih.gov In the context of anti-leishmanial 2-aminobenzimidazoles, a focused SAR program successfully improved potency to sub-micromolar levels and significantly reduced metabolic clearance. nih.gov This involved modifications to reduce lipophilicity and block metabolic pathways, such as oxidation and glucuronidation on the side chain and the benzimidazole ring. nih.gov

Comprehensive Assessment of Selectivity and Potential Off-Target Effects

A critical aspect of preclinical evaluation is determining the selectivity of a lead compound. Ideally, a drug candidate should interact specifically with its intended target to maximize therapeutic efficacy and minimize adverse effects. Benzimidazole derivatives, due to their structural nature, can interact with a variety of biological targets. nih.gov

For instance, in the development of inhibitors for TRPC4 and TRPC5 channels, an initial 2-aminobenzimidazole hit, M084, also showed weak inhibition of TRPC3. nih.gov Subsequent structural modifications led to analogs with improved potency and selectivity for the target channels. nih.gov Kinase selectivity is a significant consideration, as many benzimidazole derivatives target kinases. rsc.org Profiling against a panel of kinases is a standard approach to assess selectivity and identify potential off-target interactions.

Potential off-target effects are a concern for the benzimidazole class of compounds. A pharmacovigilance study of various benzimidazole derivatives used as anthelmintics revealed potential signals for bone marrow failure, leukopenia, and hepatic disorders. nih.gov While these findings are for a different subset of benzimidazoles, they highlight the importance of thorough toxicological profiling during preclinical development to identify any potential liabilities.

Exploration of Potential Therapeutic Applications in Relevant Disease Models (e.g., Oncology, Infectious Diseases)

The diverse biological activities of 2-aminobenzimidazole derivatives have prompted their investigation in various disease models, primarily in oncology and infectious diseases.

Oncology:

In oncology, the anti-angiogenic properties of 2-aminobenzimidazole derivatives are of significant interest. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov A novel 2-aminobenzimidazole derivative, MFB, has been shown to suppress VEGF-A-induced neovascularization in vivo and reduce lung metastasis in a mouse model of melanoma. nih.gov The proposed mechanism involves the inhibition of VEGFR-2 signaling. nih.gov The structural similarity of 2-aminobenzimidazole to purine (B94841) makes it a scaffold for targeting various kinases involved in cancer progression. rsc.org

Infectious Diseases:

The 2-aminobenzimidazole scaffold has been a starting point for the development of agents against several infectious diseases. A significant effort has been made to optimize derivatives for the treatment of Chagas disease and leishmaniasis, both neglected tropical diseases. nih.govnih.gov While a lead optimization program for a 2-aminobenzimidazole series for Chagas disease improved in vitro properties, issues with solubility and cytotoxicity in mammalian cells prevented progression to in vivo efficacy studies in a mouse model. nih.gov In the case of leishmaniasis, despite achieving potent and metabolically stable compounds, in vivo efficacy in a mouse model was not observed, potentially due to poor exposure. nih.gov These findings underscore the challenges in translating promising in vitro activity to in vivo efficacy.

Future Research Directions and Unaddressed Challenges

Development of Novel Generation Benzimidazolylamino Propanol (B110389) Derivatives with Enhanced Profiles

A primary avenue of future research lies in the rational design and synthesis of novel derivatives of 1-(1H-benzimidazol-2-ylamino)propan-2-ol. The goal is to create next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties. mdpi.com Structural modifications to the parent molecule can be systematically explored to understand structure-activity relationships (SAR). rsc.org Key areas for modification include:

Substitution on the Benzimidazole (B57391) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions of the benzimidazole ring can significantly influence the compound's biological activity. For instance, studies on other benzimidazole derivatives have shown that substitutions at the 5- or 6-position can enhance antiproliferative activity. researchgate.net

Modification of the Propanolamine Side Chain: Alterations to the propan-2-ol side chain, such as changing the length of the alkyl chain, introducing chirality, or replacing the hydroxyl group with other functionalities, could lead to derivatives with enhanced target engagement and altered solubility. acs.org

The synthesis of these novel derivatives can be achieved through various organic synthesis protocols, including microwave-assisted organic synthesis (MAOS), which can accelerate reaction times and improve yields. sciencescholar.usmdpi.com

Exploration of Synergistic Effects in Combination Therapies

The therapeutic efficacy of a single agent can often be amplified by its use in combination with other drugs. Investigating the synergistic effects of this compound and its derivatives with existing therapeutic agents is a critical area for future research. nih.gov Combination therapies can potentially:

Enhance Therapeutic Efficacy: By targeting different pathways or mechanisms of action, a combination of drugs may produce a greater therapeutic effect than either drug alone.

Overcome Drug Resistance: The development of resistance is a major challenge in chemotherapy. Combination therapies can help to mitigate this by targeting multiple cellular processes simultaneously, making it more difficult for resistance to emerge. researchgate.net

Reduce Dosages and Toxicity: If two drugs act synergistically, it may be possible to use lower doses of each, thereby reducing the risk of dose-dependent side effects.

Potential combination strategies could involve pairing benzimidazolylamino propanol derivatives with conventional chemotherapeutic agents, targeted therapies, or immunotherapies, depending on the specific therapeutic area of interest. researchgate.net

Integration of High-Throughput Screening and Combinatorial Chemistry Methodologies

To accelerate the discovery of new and more potent benzimidazolylamino propanol derivatives, the integration of high-throughput screening (HTS) and combinatorial chemistry is essential. nih.govchemdiv.comresearchgate.net

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. nih.gov By systematically varying the building blocks used in the synthesis, a diverse range of derivatives of this compound can be generated.

High-throughput screening (HTS) enables the rapid biological evaluation of these large compound libraries. nih.govyoutube.com Automated systems can be used to test thousands of compounds per day for their activity against a specific biological target or in a particular cellular assay. nih.gov This approach allows for the efficient identification of "hit" compounds with desirable biological activity, which can then be selected for further optimization.

The data generated from HTS can also be used to build quantitative structure-activity relationship (QSAR) models, which can help to guide the design of future generations of compounds with even greater potency and selectivity.

Addressing Potential Resistance Mechanisms and Improving Target Specificity

A significant challenge in drug development is the emergence of resistance mechanisms that limit the long-term efficacy of a therapeutic agent. For the benzimidazole class of compounds, resistance has been linked to mutations in their target proteins, such as β-tubulin in the case of anthelmintics. nih.govresearchgate.net Future research should proactively investigate potential resistance mechanisms to this compound and its derivatives. This can be achieved through:

In vitro evolution studies: Exposing cell lines to increasing concentrations of the compound over time to select for resistant populations and then identifying the genetic or molecular changes responsible for the resistance.

Molecular modeling: Using computational methods to predict how mutations in a target protein might affect drug binding.

In parallel with understanding resistance, improving the target specificity of these compounds is paramount. semanticscholar.org Many benzimidazole derivatives exhibit broad biological activity, which can lead to off-target effects and toxicity. researchgate.net Strategies to enhance target specificity include:

Structure-based drug design: Using the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity.

Targeted drug delivery: Developing methods to deliver the compound specifically to the desired cells or tissues, thereby minimizing exposure to healthy tissues.

Promoting Collaborative Research and Interdisciplinary Approaches in Chemical Biology

The complexities of modern drug discovery and development necessitate a collaborative and interdisciplinary approach. nih.govchemikailproteomics.com Advancing the therapeutic potential of this compound will require the expertise of scientists from a variety of fields, including:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives.

Molecular and Cell Biologists: To elucidate the mechanisms of action and identify biological targets.

Pharmacologists: To evaluate the efficacy and safety of new compounds in preclinical models.

Computational Biologists and Bioinformaticians: To analyze large datasets and guide drug design.

Fostering collaborations between academic research institutions, pharmaceutical companies, and government agencies will be crucial for translating basic research findings into clinically viable therapies. Open communication and data sharing within the scientific community can help to accelerate progress and avoid duplication of effort.

Q & A

Q. How to evaluate pharmacokinetic properties like metabolic stability?

- Assay Development :

- Use liver microsome assays (human/rat) to measure CYP450-mediated metabolism. Monitor half-life (t1/2) via LC-MS/MS and compare with clinical antifungal agents (e.g., triazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.